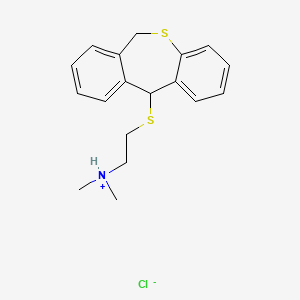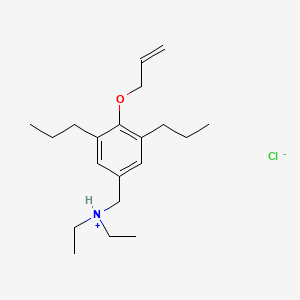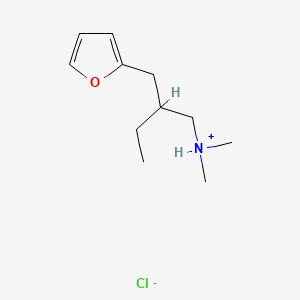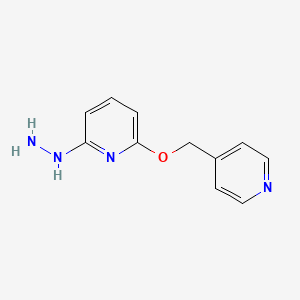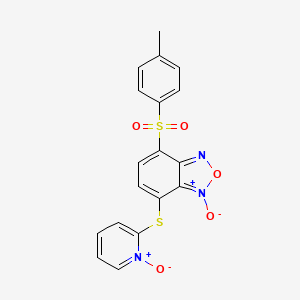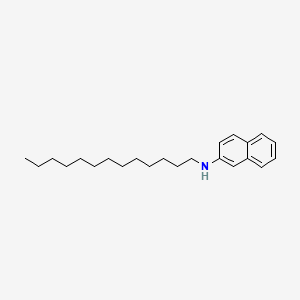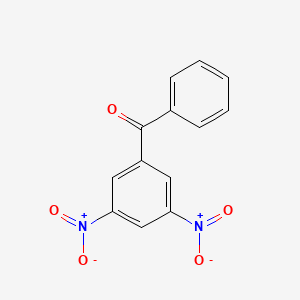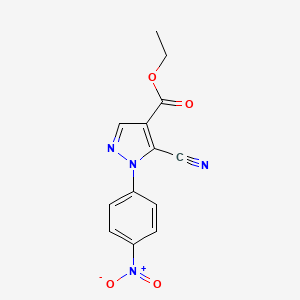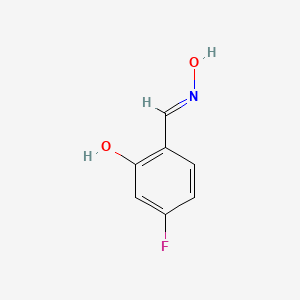
4-Fluoro-2-hydroxybenzaldehyde oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-2-hydroxybenzaldehyde oxime is an organic compound with the molecular formula C7H6FNO2 It is a derivative of benzaldehyde oxime, where a fluorine atom is substituted at the 4th position and a hydroxyl group at the 2nd position of the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Fluoro-2-hydroxybenzaldehyde oxime can be synthesized through the reaction of 4-fluoro-2-hydroxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction typically occurs at room temperature in a solvent such as methanol. The process involves the nucleophilic addition of hydroxylamine to the carbonyl group of the aldehyde, followed by dehydration to form the oxime.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluoro-2-hydroxybenzaldehyde oxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction can yield amines.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
Oxidation: Produces nitroso derivatives.
Reduction: Yields amines.
Substitution: Results in various substituted benzaldehyde oxime derivatives.
Applications De Recherche Scientifique
4-Fluoro-2-hydroxybenzaldehyde oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to form stable complexes with metal ions.
Medicine: Explored for its antimicrobial and antioxidant properties, making it a candidate for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-fluoro-2-hydroxybenzaldehyde oxime involves its interaction with molecular targets such as enzymes and metal ions. The oxime group can form stable complexes with metal ions, which can inhibit or modulate the activity of metalloenzymes. Additionally, its ability to undergo redox reactions allows it to act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzaldehyde oxime: Lacks the fluorine and hydroxyl substitutions, making it less reactive in certain chemical reactions.
4-Fluoro-2-hydroxybenzaldehyde: Similar structure but lacks the oxime group, affecting its reactivity and applications.
2-Hydroxybenzaldehyde oxime: Lacks the fluorine substitution, which can influence its chemical properties and biological activity.
Uniqueness
4-Fluoro-2-hydroxybenzaldehyde oxime is unique due to the presence of both the fluorine and hydroxyl groups, which enhance its reactivity and potential applications. The fluorine atom increases the compound’s stability and lipophilicity, while the hydroxyl group allows for additional hydrogen bonding and reactivity.
Propriétés
Formule moléculaire |
C7H6FNO2 |
|---|---|
Poids moléculaire |
155.13 g/mol |
Nom IUPAC |
5-fluoro-2-[(E)-hydroxyiminomethyl]phenol |
InChI |
InChI=1S/C7H6FNO2/c8-6-2-1-5(4-9-11)7(10)3-6/h1-4,10-11H/b9-4+ |
Clé InChI |
YTEUPNSPFUDNBK-RUDMXATFSA-N |
SMILES isomérique |
C1=CC(=C(C=C1F)O)/C=N/O |
SMILES canonique |
C1=CC(=C(C=C1F)O)C=NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


